Enhanced Aqueous Solubility and Oral Bioavailability in CCR5 Antagonist Series
In a head-to-head comparison of 1,4-disubstituted piperazine-based CCR5 antagonists, the 4-fluorobenzyl-containing analog B07 hydrochloride exhibited a 12.5-fold improvement in aqueous solubility and a 40-fold improvement in oral bioavailability compared to the clinical candidate TAK-220 hydrochloride [1].
| Evidence Dimension | Aqueous solubility and oral bioavailability of a CCR5 antagonist scaffold incorporating the 4-fluorobenzyl-piperazine motif. |
|---|---|
| Target Compound Data | Aqueous solubility: 25 mg/mL; Oral bioavailability (F): 56%. |
| Comparator Or Baseline | TAK-220 hydrochloride: Aqueous solubility: 2 mg/mL; Oral bioavailability (F): 1.4%. |
| Quantified Difference | 12.5-fold increase in solubility; 40-fold increase in oral bioavailability. |
| Conditions | Solubility measured in phosphate sodium buffer (pH not explicitly stated, 25°C). Oral bioavailability assessed in in vivo rat model. |
Why This Matters
For procurement decisions, this superior solubility translates to higher compound concentrations achievable in in vitro assays and substantially better fraction absorbed in vivo, making 1,4-bis(4-fluorobenzyl)piperazine-derived molecules more developable leads than those based on the TAK-220 piperidine core.
- [1] Dong, M.-X.; Lu, L.; Li, H.; Wang, X.; Lu, H.; Jiang, S.; Dai, Q.-Y. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 3284-3286. View Source
